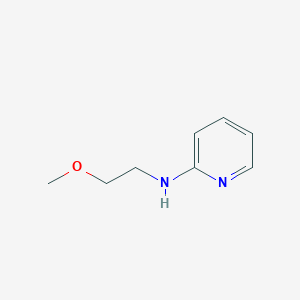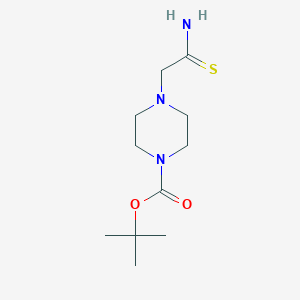
N-(2-methoxyethyl)pyridin-2-amine
Vue d'ensemble
Description
N-(2-methoxyethyl)pyridin-2-amine, also known as 2-MEPA, is a chemical compound that belongs to the pyridine family. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Applications in Coordination Chemistry and Catalysis
Manganese(II) Complexes Synthesis : N-(2-methoxyethyl)pyridin-2-amine (mepma) is utilized in synthesizing manganese(II) complexes with varied ligands. These complexes exhibit unique structural characteristics and magnetic properties, such as antiferromagnetic or weak ferromagnetic interactions, depending on their composition and structure (Wu et al., 2004).
Catalyst Development for Ethylene Oligomerization : Nickel(II) and palladium(II) complexes involving (amino)pyridine ligands, including derivatives of this compound, have been studied as catalysts in ethylene oligomerization. These studies not only explored the potential of these complexes in industrial applications but also offered insights into their structural and reactivity trends through density functional theory studies (Nyamato et al., 2016).
Ligand for Palladium(II) Complexes in Methoxycarbonylation of Olefins : The compound is also involved in forming palladium(II) complexes used as catalysts in the methoxycarbonylation process. The structure of these complexes influences their catalytic behavior, making them relevant for producing esters from higher olefins (Zulu et al., 2020).
Applications in Organic Synthesis and Functional Materials
Oxyfunctionalization of Pyridine Derivatives : Burkholderia sp. MAK1, using whole cells, has been demonstrated to effectively convert pyridin-2-amines, including this compound derivatives, into their hydroxylated forms. This bioconversion method is considered promising for synthesizing various pyridinols and pyridin-N-oxides, highlighting the compound's significance in the preparation of intermediate products for the chemical industry (Stankevičiūtė et al., 2016).
Fluorescence Studies and Nanoliposome Encapsulation : N-(2 and 3-methoxyphenyl) thieno [3, 2-b] pyridin-7-amines, including derivatives of this compound, have been studied for their potential antitumoral properties. These compounds exhibit fluorescence, which is significant for bioimaging applications. Their encapsulation in nanoliposomes has been explored to mitigate the toxicity they exhibit in vitro, paving the way for their potential clinical administration (Castanheira, 2015).
Mécanisme D'action
Target of Action
It is known that pyridin-2-amines, a class of compounds to which n-(2-methoxyethyl)pyridin-2-amine belongs, serve as starting materials for the production of fused heterocycles, including imidazo-derivatives . These derivatives possess significant biological activities similar to those of antiviral and immunosuppressive agents .
Mode of Action
It is known that pyridin-2-amines interact with their targets through the formation of bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
It is known that pyridin-2-amines can be involved in various biochemical processes, including the production of fused heterocycles .
Result of Action
It is known that pyridin-2-amines and their derivatives can have significant biological activities, including antiviral and immunosuppressive effects .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-7-6-10-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEABVMPVQAGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)





![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)



